Cas no 81769-69-9 (1H-Imidazole, 1-methyl-4-(trifluoromethyl)-)

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- structure
81769-69-9 structure
Nombre del producto:1H-Imidazole, 1-methyl-4-(trifluoromethyl)-
Número CAS:81769-69-9
MF:C5H5F3N2
Megavatios:150.101811170578
MDL:MFCD22493225
CID:4201436
PubChem ID:12785667

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Propiedades químicas y físicas

Nombre e identificación

    • 1H-Imidazole, 1-methyl-4-(trifluoromethyl)-
    • 1-Methyl-4-(trifluoromethyl)-1H-imidazole
    • 1-Methyl-4-(trifluoromethyl)-1H-imidazole (ACI)
    • 1-Methyl-4-trifluoromethyl-1H-imidazole
    • SY260140
    • 81769-69-9
    • LYFNAJACLPGPIK-UHFFFAOYSA-N
    • DB-147710
    • MFCD22493225
    • F30347
    • SCHEMBL2611129
    • LHOYXGYFTKKTCZ-UHFFFAOYSA-N
    • 1-methyl-4-(trifluoromethyl)imidazole
    • MDL: MFCD22493225
    • Renchi: 1S/C5H5F3N2/c1-10-2-4(9-3-10)5(6,7)8/h2-3H,1H3
    • Clave inchi: LYFNAJACLPGPIK-UHFFFAOYSA-N
    • Sonrisas: FC(C1=CN(C)C=N1)(F)F

Atributos calculados

  • Calidad precisa: 150.04048265g/mol
  • Masa isotópica única: 150.04048265g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 123
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 17.8Ų
  • Xlogp3: 0.9

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
AstaTech
F30347-0.25/G
1-METHYL-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE
81769-69-9 95%
0.25g
$349 2023-09-18
Chemenu
CM525751-1g
1-Methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 97%
1g
$442 2024-07-23
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10522-10g
1-methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 95
10g
$1300 2021-06-26
abcr
AB461323-250mg
1-Methyl-4-(trifluoromethyl)-1H-imidazole; .
81769-69-9
250mg
€676.60 2024-04-16
abcr
AB461323-1g
1-Methyl-4-(trifluoromethyl)-1H-imidazole; .
81769-69-9
1g
€1433.10 2024-04-16
A2B Chem LLC
AI56728-1g
1-Methyl-4-(trifluoromethyl)-1h-imidazole
81769-69-9 95%
1g
$999.00 2024-04-19
Ambeed
A862374-5g
1-Methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 98%
5g
$1276.0 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1687341-1g
1-Methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 98%
1g
¥4513.00 2024-07-28
AstaTech
F30347-5/g
1-METHYL-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE
81769-69-9 95%
5g
$2839 2023-09-18
1PlusChem
1P00IDO8-250mg
1H-Imidazole, 1-methyl-4-(trifluoromethyl)-
81769-69-9 95%
250mg
$436.00 2024-04-21

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  10 min, rt
Referencia
Photochemistry of trifluoromethyl substituted 1-methylpyrazoles
Pavlik, James W.; et al, Journal of Heterocyclic Chemistry, 2004, 41(1), 61-67

Synthetic Routes 2

Condiciones de reacción
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Referencia
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

Synthetic Routes 3

Condiciones de reacción
1.1 -
2.1 Solvents: Acetonitrile ;  10 min, rt
Referencia
Photochemistry of trifluoromethyl substituted 1-methylpyrazoles
Pavlik, James W.; et al, Journal of Heterocyclic Chemistry, 2004, 41(1), 61-67

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Referencia
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

Synthetic Routes 5

Condiciones de reacción
Referencia
Photochemical perfluoroalkylation of imidazoles
Kimoto, Hiroshi; et al, Journal of Organic Chemistry, 1982, 47(15), 2867-72

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Bromine
2.1 -
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Referencia
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  30 min, rt
Referencia
Photochemistry of trifluoromethyl substituted 1-methylpyrazoles
Pavlik, James W.; et al, Journal of Heterocyclic Chemistry, 2004, 41(1), 61-67

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Water
1.2 Reagents: Hexamethylenetetramine ,  Ammonium hydroxide Solvents: Methanol
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Referencia
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Raw materials

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Preparation Products

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:81769-69-9)1H-Imidazole, 1-methyl-4-(trifluoromethyl)-
A1053497
Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):170.0/390.0/1148.0